4-Hydroxy-2-methoxyphenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |
InChI Key |
GFDCLLXSQKPMIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CC(=O)O |
Origin of Product |
United States |
Isolation and Occurrence in Biological Systems and Natural Sources
Endogenous Metabolic Products and Biological Markers
Within mammalian systems, 4-Hydroxy-2-methoxyphenylacetic acid and its isomers are recognized as metabolic products, with their levels in biological fluids serving as potential biomarkers for certain physiological and pathological states.
While the direct role of this compound in dopamine (B1211576) and catecholamine metabolism is not extensively documented, its isomer, 4-hydroxy-3-methoxyphenylacetic acid, commonly known as homovanillic acid (HVA), is a well-established major metabolite of the neurotransmitter dopamine. semanticscholar.orgnih.gov The metabolic pathway of dopamine involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). researchgate.net Dopamine is first metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC), which is then converted to HVA by COMT. semanticscholar.orgresearchgate.net
Another related compound, 4-methoxyphenylacetic acid, has been described as a 4-O-Methylated catecholamine metabolite found in human urine, cerebrospinal fluid, and brain tissue. nih.govhmdb.ca However, it is crucial to distinguish between the different isomers, as their metabolic origins and physiological significance may vary. The specific metabolic pathway that leads to the formation of this compound in mammals is a subject that requires further investigation to be fully understood.
The presence of hydroxymethoxyphenylacetic acid isomers has been confirmed in various human biological fluids, highlighting their nature as endogenous compounds.
Urine: The urinary excretion of 4-hydroxyphenylacetic acid has been studied as a potential screening marker for small-bowel disease and bacterial overgrowth syndromes. acs.org Furthermore, a simple liquid-chromatographic assay has been developed for the determination of urinary 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid). nih.gov
Blood: A sensitive method using ultra-high-pressure liquid chromatography-tandem mass spectrometry has been validated for the analysis of 4-hydroxyphenylacetic acid and other metabolites in human blood serum. researchgate.netnih.gov Additionally, a high-performance liquid chromatography method with an electrochemical detector has been described for the determination of free 3-methoxy-4-hydroxyphenylacetic acid (HVA) in human plasma. dntb.gov.ua
Saliva: Research has confirmed the presence of 4-hydroxyphenylacetic acid in human saliva, with concentrations typically ranging from 2-10 microM. nih.govnih.gov The relationship between the concentrations of HVA in saliva and plasma has also been investigated, suggesting that salivary levels can reflect plasma metabolite levels. nih.gov
The following table summarizes the detection of hydroxymethoxyphenylacetic acid and its related compounds in different biological fluids.
| Biological Fluid | Detected Compound | Method of Detection | Reference |
| Urine | 4-hydroxyphenylacetic acid | Not specified | acs.org |
| 4-hydroxy-3-methoxyphenylacetic acid | Liquid chromatography | nih.gov | |
| Blood | 4-hydroxyphenylacetic acid | UPLC-MS/MS | researchgate.netnih.gov |
| 3-methoxy-4-hydroxyphenylacetic acid | HPLC with electrochemical detector | dntb.gov.ua | |
| Saliva | 4-hydroxyphenylacetic acid | Not specified | nih.govnih.gov |
| Homovanillic acid (HVA) | High-performance liquid chromatography | nih.gov |
Biogenic Sources and Microbial Origins
Beyond its role as a mammalian metabolite, this compound and its isomers are also found in the natural world, produced by plants and microorganisms.
Phenylacetic acids are known to be natural constituents in various plants. mdpi.com Specifically, 4-methoxyphenylacetic acid has been reported as a metabolite in the fungus Aspergillus niger and has been identified in the plant Sargentodoxa cuneata. nih.govhmdb.ca This compound is recognized for its role as a plant metabolite and has been observed to inhibit the germination of cress and lettuce seeds. hmdb.ca While the presence of the 4-methoxy isomer is established, further research is needed to specifically identify the distribution of the this compound isomer across different plant and fungal species.
Microorganisms play a significant role in the breakdown and transformation of aromatic compounds, including phenylacetic acid derivatives. The bacterial degradation of 4-hydroxyphenylacetic acid has been studied in species such as Acinetobacter and Pseudomonas putida. mdpi.comoup.com This catabolic pathway involves the conversion of 4-hydroxyphenylacetic acid to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), which is then further broken down into simpler molecules like carbon dioxide, pyruvate, and succinate (B1194679). mdpi.com
The broader field of microbial biotransformation is a valuable tool for producing chemical alterations in natural products. lcms.cznih.gov Bacteria and fungi are known to metabolize phenylalanine and phenylacetate (B1230308) through various pathways. nih.gov For instance, yeast species of the genus Yarrowia can transform L-tyrosine almost exclusively into 4-hydroxyphenylacetic acid under highly aerobic conditions. mdpi.com The specific microbial pathways involved in the synthesis or degradation of the this compound isomer are an area for ongoing scientific exploration.
Certain isomers of hydroxymethoxyphenylacetic acid have been identified as characteristic markers in specific types of honey. Notably, 4-methoxyphenylacetic acid is recognized as a distinctive chemical marker for Kanuka honey, a monofloral honey from New Zealand. researchgate.net The presence of such compounds in honey is dependent on the floral source and can be used to determine the honey's authenticity. While this provides evidence for the occurrence of the 4-methoxy isomer in natural products, the specific identification of this compound in honey has not been widely reported and would depend on the particular floral nectar collected by the bees.
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Regioselective Synthesis of Substituted Phenylacetic Acids
The regioselective synthesis of substituted phenylacetic acids is a cornerstone of medicinal and materials chemistry, enabling the precise construction of molecules with tailored properties. The specific arrangement of substituents on the phenyl ring is critical for biological activity and material characteristics. Various strategies have been developed to control the position of functional groups during the synthesis of phenylacetic acid derivatives, including classical chemical methods and emerging biocatalytic approaches.
The synthesis of analogs of 4-hydroxy-2-methoxyphenylacetic acid involves a range of chemical strategies to introduce or modify substituents at specific positions on the aromatic ring. These methods often require careful planning to ensure regioselectivity.
One common approach involves the multi-step synthesis starting from appropriately substituted precursors. For instance, the synthesis of 2-(2-hydroxy-4-methoxyphenyl)acetic acid can be achieved through the hydroxylation and methoxylation of phenylacetic acid derivatives. This process may involve introducing a hydroxyl group at the 2-position and a methoxy (B1213986) group at the 4-position through controlled reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a powerful tool for the synthesis of substituted phenylacetic acids. inventivapharma.com This methodology allows for the formation of carbon-carbon bonds between an aryl halide or triflate and a boronic acid or ester. For the synthesis of analogs of this compound, a suitably substituted aryl halide could be coupled with a reagent that provides the acetic acid side chain or a precursor to it. inventivapharma.com The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and regioselectivity. inventivapharma.com
Another strategy involves the modification of existing substituted phenylacetic acids. For example, 4-hydroxyphenylacetic acid can serve as a starting material, with subsequent regioselective methoxylation to introduce the methoxy group at the desired position. chemicalbook.com Conversely, 4-methoxyphenylacetic acid can be a precursor for hydroxylation at a specific position on the aromatic ring.
The synthesis of halogenated analogs is also of interest for modulating the electronic and lipophilic properties of the molecule. This can be achieved by starting with halogenated phenols or by direct halogenation of a phenylacetic acid derivative, though the latter may require careful control of reaction conditions to achieve the desired regioselectivity. nih.gov
| Synthetic Strategy | Description | Key Reagents/Conditions | Reference |
| Multi-step synthesis from substituted precursors | Sequential introduction of hydroxyl and methoxy groups onto a phenylacetic acid scaffold. | Controlled hydroxylation and methoxylation reagents. | |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an aryl halide with a boronic acid derivative to form the substituted phenylacetic acid structure. | Pd catalyst (e.g., Pd(OAc)2), ligand (e.g., P(Nap)3), base (e.g., K2CO3), boronic acid. | inventivapharma.com |
| Modification of existing phenylacetic acids | Regioselective functionalization of readily available substituted phenylacetic acids like 4-hydroxyphenylacetic acid or 4-methoxyphenylacetic acid. | Methylating agents (e.g., dimethyl sulfate), hydroxylating agents. | chemicalbook.com |
| Halogenation | Introduction of halogen atoms onto the aromatic ring to produce halogenated analogs. | Halogenating agents (e.g., NBS, NCS), potentially with a catalyst. | nih.gov |
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of hydroxylated phenylacetic acids. These processes utilize enzymes, either isolated or in whole-cell systems, to catalyze specific reactions under mild conditions.
Enzymatic hydroxylation is a prominent biocatalytic strategy. Cytochrome P450 monooxygenases, for instance, are capable of regioselectively introducing hydroxyl groups onto aromatic rings. Engineered P450 enzymes can be used to hydroxylate substrates like 4-methoxyphenylacetic acid at the C2 position to produce 2-(2-hydroxy-4-methoxyphenyl)acetic acid. This approach often requires a cofactor regeneration system, such as NADPH.
Tyrosinases are another class of enzymes employed in the synthesis of catecholic compounds. researchgate.net These enzymes can catalyze the ortho-hydroxylation of phenols, which is a challenging transformation to achieve with high selectivity using conventional chemical methods. researchgate.net This strategy is particularly relevant for the synthesis of dihydroxy-phenylacetic acid analogs. The reaction conditions, including solvent, pH, temperature, and the presence of a reductant like L-ascorbic acid, can be optimized to achieve high yields. researchgate.net
Furthermore, 2-oxoglutarate-dependent dioxygenases are being explored for their ability to hydroxylate a variety of substrates. google.com These enzymes offer potential for the selective hydroxylation of phenylacetic acid derivatives.
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Reference |
| Cytochrome P450 Monooxygenases | Regioselective C-H hydroxylation | 4-Methoxyphenylacetic acid | 2-(2-Hydroxy-4-methoxyphenyl)acetic acid | |
| Tyrosinases | Ortho-hydroxylation of phenols | Pterostilbene (a stilbenoid) | 3′-Hydroxypterostilbene (a catechol) | researchgate.net |
| 2-Oxoglutarate-dependent Dioxygenases | Hydroxylation | Proline | Hydroxyproline | google.com |
In the multi-step synthesis of complex molecules like analogs of this compound, protecting groups are often essential to temporarily mask reactive functional groups. oup.com This prevents unwanted side reactions and allows for selective transformations at other sites in the molecule. oup.com The choice of protecting groups is critical and depends on their stability to the reaction conditions and the ease of their selective removal. oup.com
For a molecule like this compound, both the phenolic hydroxyl group and the carboxylic acid group are reactive. The phenolic hydroxyl group is acidic and can react with bases and nucleophiles. oup.com It is also a strongly activating group for electrophilic aromatic substitution, so protecting it can help control reactions on the phenyl ring. oup.com Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), p-methoxybenzyl) and esters. oup.com
The carboxylic acid group contains an acidic proton and a carbonyl group that is susceptible to nucleophilic attack. oup.com Therefore, it is typically protected as an ester, such as a methyl, ethyl, benzyl, or tert-butyl ester. oup.com The choice of ester depends on the conditions required for its removal. For example, benzyl esters can be removed by hydrogenolysis, which is a mild method that is often compatible with other functional groups. wikipedia.org Tert-butyl esters are readily cleaved under mild acidic conditions. wikipedia.org
The concept of orthogonal protection is crucial in complex syntheses, where multiple protecting groups are used. Orthogonal protecting groups can be removed selectively in any order without affecting the others. wikipedia.org For example, a benzyl ether protecting a phenol (B47542) and a tert-butyl ester protecting a carboxylic acid would be an orthogonal set, as the former is removed by hydrogenolysis and the latter by acid. wikipedia.org
| Functional Group | Protecting Group | Protection Method | Deprotection Method | Reference |
| Phenolic Hydroxyl | Benzyl (Bn) ether | Reaction with benzyl bromide in the presence of a base. | Hydrogenolysis (H2, Pd/C). | wikipedia.org |
| Phenolic Hydroxyl | p-Methoxybenzyl (PMB) ether | Reaction with PMB-Cl and a base. | Oxidative cleavage (e.g., DDQ) or strong acid. | researchgate.net |
| Carboxylic Acid | Methyl or Ethyl ester | Fischer esterification (alcohol, acid catalyst). | Saponification (base), followed by acidification. | oup.com |
| Carboxylic Acid | Benzyl (Bn) ester | Reaction with benzyl alcohol and a coupling agent or acid catalyst. | Hydrogenolysis (H2, Pd/C). | wikipedia.org |
| Carboxylic Acid | tert-Butyl (t-Bu) ester | Reaction with isobutylene (B52900) and an acid catalyst. | Mild acid (e.g., trifluoroacetic acid). | wikipedia.org |
Chemical Reactivity and Derivatization Research
The chemical reactivity of this compound is dictated by its functional groups: the phenolic hydroxyl, the methoxy group, the carboxylic acid, and the aromatic ring. Research into its derivatization explores how these groups can be transformed to create new molecules with potentially altered biological or chemical properties.
The functional groups of this compound and its analogs are susceptible to both oxidation and reduction. The phenolic hydroxyl group can be oxidized to a corresponding ketone or carboxylic acid under appropriate conditions. For instance, oxidation of a related compound, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, can yield 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzoic acid. Common oxidizing agents for phenols include reagents based on chromium or manganese.
The carboxylic acid moiety is generally resistant to further oxidation but can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid to a primary alcohol, yielding the corresponding 2-(hydroxymethyl)phenyl derivative.
The aromatic ring itself can undergo oxidative degradation under harsh conditions, but selective transformations are more common. Reductive processes can also be applied to substituents on the phenyl ring. For example, in the synthesis of analogs, a nitro group can be introduced and subsequently reduced to an amino group, providing a handle for further functionalization.
| Transformation | Functional Group | Reagent/Condition | Product Type | Reference |
| Oxidation | Phenolic Hydroxyl | Potassium permanganate (B83412) or chromium trioxide | Ketone or carboxylic acid derivative | |
| Reduction | Carboxylic Acid | Lithium aluminum hydride (LiAlH4) | Primary alcohol | |
| Reduction | Nitro group (on an analog) | H2, Pd/C or Sn/HCl | Amino group | google.com |
The functional groups of this compound allow for a variety of substitution reactions and interconversions. The phenolic hydroxyl group can undergo nucleophilic substitution to form ethers or esters. For example, reaction with an alkyl halide in the presence of a base would yield an ether, while reaction with an acyl chloride or anhydride (B1165640) would produce an ester.
The methoxy group can potentially be cleaved to a hydroxyl group using strong acids like HBr, or with reagents such as boron tribromide (BBr3). This would provide access to the corresponding dihydroxy-phenylacetic acid analog. Conversely, a hydroxyl group can be converted to a methoxy group using a methylating agent like dimethyl sulfate. chemicalbook.com
The carboxylic acid can be converted into a variety of other functional groups. For instance, it can be transformed into an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, which is a highly reactive intermediate for the synthesis of esters and amides. Reaction of the acid chloride with an alcohol or an amine would yield the corresponding ester or amide derivative, respectively.
Electrophilic aromatic substitution on the phenyl ring is also possible. The positions of substitution will be directed by the existing hydroxyl and methoxy groups, which are both ortho, para-directing and activating.
| Reaction Type | Functional Group | Reagent/Condition | Product Functional Group | Reference |
| Etherification | Phenolic Hydroxyl | Alkyl halide, base | Ether | |
| Esterification | Phenolic Hydroxyl | Acyl chloride or anhydride, base | Ester | |
| Demethylation | Methoxy | Boron tribromide (BBr3) or HBr | Hydroxyl | researchgate.net |
| Methylation | Hydroxyl | Dimethyl sulfate, base | Methoxy | chemicalbook.com |
| Acid Chloride Formation | Carboxylic Acid | Thionyl chloride (SOCl2) or oxalyl chloride | Acid chloride | N/A |
| Amide Formation | Carboxylic Acid (via acid chloride) | Amine | Amide | N/A |
| Ester Formation | Carboxylic Acid (via acid chloride) | Alcohol | Ester | N/A |
Formation of Complex Molecular Architectures and Advanced Intermediates
A comprehensive review of scientific literature indicates that specific, detailed examples of this compound serving as a foundational component for the synthesis of complex molecular architectures or as a widely utilized advanced intermediate are not extensively documented. Research databases and chemical literature primarily focus on the synthetic routes to the compound itself or on the applications of its isomers, such as 4-hydroxyphenylacetic acid and 4-methoxyphenylacetic acid, which are common precursors in the synthesis of various pharmaceuticals and natural products.
While direct applications are not readily found in the literature, the inherent chemical functionalities of this compound provide a basis for its potential role as a versatile building block in organic synthesis. The molecule possesses three key reactive sites that can be manipulated to construct more elaborate structures:
Carboxylic Acid Group (-COOH): This functional group is a cornerstone of many chemical transformations. It can be readily converted into esters, amides, acid chlorides, or anhydrides, allowing for the coupling with a wide array of other molecules. Furthermore, the carboxylic acid can be reduced to a primary alcohol, providing another avenue for derivatization.
Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the aromatic ring is nucleophilic and can participate in reactions such as etherification (e.g., Williamson ether synthesis) and esterification. Its presence also allows for its use as a directing group in electrophilic aromatic substitution reactions.
Aromatic Ring: The benzene (B151609) ring is activated by two electron-donating groups (hydroxyl and methoxy), making it susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. The positions of these substituents direct incoming electrophiles, allowing for regioselective functionalization of the aromatic core.
Theoretically, these reactive handles could be employed sequentially or in one-pot reactions to build complex scaffolds. For instance, the carboxylic acid could be used as an anchor point to build a peptide or polymer chain, while the phenolic hydroxyl could be functionalized to introduce different properties or further reaction sites.
Despite this potential, there is a notable lack of published research detailing the systematic use of this compound to generate advanced intermediates or as a key component in the total synthesis of complex natural products. The data below summarizes the potential, though not explicitly documented, transformations.
| Functional Group | Potential Transformation | Reagents/Conditions (General Examples) | Resulting Intermediate Functionality |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |
| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol |
| Phenolic Hydroxyl | Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Ether |
| Phenolic Hydroxyl | Acylation | Acyl Chloride or Anhydride, Base | Ester |
| Aromatic Ring | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | Substituted Aromatic Ring |
Biological Activities and Molecular Interactions in Research Models
Biochemical Modulation and Enzyme Interactions
Lipoxygenase (LOX): Phenolic compounds are known to inhibit lipoxygenases, enzymes involved in the inflammatory cascade. nih.govmdpi.com The presence of a phenolic hydroxyl group is often crucial for this inhibitory activity. frontiersin.org For instance, various phenolic acids have demonstrated the ability to inhibit soybean lipoxygenase, which serves as a model for human lipoxygenases. frontiersin.orgcabidigitallibrary.orgdergipark.org.tr The structural features of 4-Hydroxy-2-methoxyphenylacetic acid, specifically the phenolic hydroxyl and carboxylic acid groups, suggest it may also exhibit lipoxygenase inhibitory properties. nih.govresearchgate.net
Cyclooxygenase-2 (COX-2): Phenylacetic acid derivatives have been a focus of research for the development of selective COX-2 inhibitors, which are key targets in anti-inflammatory therapies. nih.govnih.govmdpi.comnih.govnih.govresearchgate.netrsc.org The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are based on their ability to inhibit COX enzymes. mdpi.com Structurally similar compounds to this compound have shown COX-2 inhibitory potential. mdpi.com Therefore, it is plausible that this compound could also modulate the activity of this enzyme.
Table 1: Examples of COX-2 Inhibition by Structurally Related Phenylacetic Acid Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 5f | 0.06 | 133.34 |
| Compound 7b | 0.08 | Not Reported |
| Celecoxib (Reference) | 0.05 | 298.6 |
This table presents data for novel phenoxy acetic acid derivatives to illustrate the potential for COX-2 inhibition within this class of compounds. Data extracted from a study on newly synthesized anti-inflammatory agents. mdpi.com
Glucose-6-phosphatase: The glucose-6-phosphatase (G6Pase) enzyme system is crucial for maintaining blood glucose homeostasis. researchgate.netresearchgate.net Inhibition of this enzyme is a therapeutic target for type 2 diabetes. researchgate.netresearchgate.net Research has shown that certain methoxyphenyl derivatives can act as potent and competitive inhibitors of the G6Pase catalytic protein. nih.gov Given that this compound contains a methoxyphenyl moiety, it could potentially interact with and modulate the activity of glucose-6-phosphatase. Further investigation is needed to confirm and characterize such an interaction. nih.gov
Specific data regarding the ligand-target binding affinities and specificity of this compound are not available in the current scientific literature. To understand its molecular interactions, studies involving techniques such as molecular docking and binding assays with purified enzymes and receptors would be necessary. Such studies would elucidate the specific amino acid residues involved in binding and determine the affinity and selectivity of the compound for its potential biological targets.
Cellular and Subcellular Effects (non-clinical)
The chemical structure of this compound suggests it may exert various effects at the cellular level, particularly in relation to oxidative stress and inflammation.
Phenolic acids are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.govresearchgate.net The antioxidant capacity of these compounds is closely linked to the presence and position of phenolic hydroxyl groups on the benzene (B151609) ring. researchgate.net These groups can donate a hydrogen atom to neutralize free radicals, a process central to mechanisms like hydrogen atom transfer (HAT) and sequential proton-loss electron transfer (SPLET). nih.govsemanticscholar.org
Table 2: Antioxidant Activity of a Structurally Similar Phenolic Acid
| Compound | Antioxidant Assay | IC50 (µg/mL) |
| 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid) | DPPH Radical Scavenging | > 100 |
This table shows the antioxidant activity of the structural isomer of the target compound. Data extracted from a study on the antioxidant and anti-inflammatory activity of pure chemical compounds.
Phenolic compounds have been widely studied for their anti-inflammatory effects, which are often mediated through the modulation of inflammatory pathways and cytokine production. mdpi.commdpi.comtandfonline.comnih.gov These compounds can influence the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comtandfonline.comnih.gov
The potential anti-inflammatory activity of this compound would likely stem from its ability to interfere with key signaling pathways involved in inflammation, such as the NF-κB pathway. tandfonline.com By inhibiting such pathways, phenolic compounds can downregulate the production of various inflammatory mediators. nih.gov Given the established anti-inflammatory properties of many phenolic acids, it is reasonable to hypothesize that this compound could exhibit similar activities, though this requires experimental validation. mdpi.com
Mechanistic Insights into Biological Action
Molecular Docking and Computational Studies
Molecular docking and computational simulations are pivotal tools for elucidating the potential mechanisms of action for compounds like this compound. These studies predict the binding affinity and interaction patterns of a ligand within the active site of a biological target. For structurally related compounds, such as vanillin (B372448) derivatives, docking studies have been performed to predict anti-inflammatory activity by targeting the cyclooxygenase-2 (COX-2) receptor. fip.orgfip.org For example, a study involving 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a vanillin derivative, calculated a binding energy of -8.18 kcal/mol with the COX-2 receptor (PDB ID: 6COX), suggesting a favorable interaction. fip.org
Further computational studies on other related structures have reinforced the utility of these methods. Docking of N-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogues with vascular endothelial growth factor receptor-2 (VEGFR-2) also showed significant binding interactions. researchgate.net Similarly, simulations of a chalcone (B49325) derivative with xanthine (B1682287) oxidase (XOD) revealed that the compound occupies the substrate access channel, forming critical bonds with key amino acid residues and sterically hindering substrate binding. nih.gov These computational approaches provide a theoretical basis for understanding how the functional groups on this compound might interact with enzymatic targets, guiding further experimental validation.
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | fip.org |
| Vanillin | COX-2 (Chain A) | -4.96 | fip.org |
| N-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogue (2b) | Not Specified | -89.78 | researchgate.net |
| N-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogue (3m) | VEGFR-2 | -62.27 | researchgate.net |
Structural-Activity Relationships of Substituted Phenylacetic Acids
The biological activity of phenylacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies have established several key principles. The introduction of different functional groups can modulate the compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets. mdpi.com
For instance, in a series of substituted benzyloxyphenylacetic acids evaluated as aldose reductase inhibitors, the presence of a methylene (B1212753) spacer between the aromatic core and the carboxylic acid function was found to be critical for activity. nih.gov SAR analyses of other derivatives have shown that the presence of electron-donating groups, such as methoxy (B1213986), on the phenyl ring can enhance anti-inflammatory and antioxidant activities. nih.gov Conversely, the introduction of electron-withdrawing groups like fluorine has been shown to increase inhibitory activity in other contexts. researchgate.net The specific substitution pattern is crucial; for example, isosteric replacement of a 4-substituted benzoic acid system with a 3-substituted phenylacetic acid was found to remarkably decrease the inhibitory activity against STAT3. acs.org These studies underscore the importance of the precise arrangement of substituents, such as the 4-hydroxy and 2-methoxy groups in this compound, in determining its specific biological profile.
Hydrogen Bonding and Electrostatic Interactions with Biomolecules
The functional groups of this compound—the carboxylic acid, hydroxyl, and methoxy groups—are key determinants of its interactions with biomolecules through hydrogen bonding and electrostatic forces. nih.gov The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the oxygen of the methoxy group can act as a hydrogen bond acceptor. These interactions are fundamental to the specificity and stability of ligand-protein binding. nih.gov
Molecular docking studies of related compounds provide valuable models for these interactions. For instance, the docking of a chalcone derivative into the active site of xanthine oxidase revealed the formation of critical hydrogen bonds with the amino acid residues Arg880 and Thr1010. nih.gov Electrostatic potential maps calculated for phenoxyacetic acid derivatives show that the distribution of electronic charge across the molecule dictates its reactivity and interaction with biological targets. mdpi.com The hydroxyl group in the carboxyl function and the substituents on the aromatic ring create distinct electrophilic and nucleophilic regions that guide electrostatic interactions. mdpi.comnih.gov In this compound, the interplay between the electron-donating methoxy group and the hydroxyl group influences the charge distribution across the phenyl ring, which in turn governs its potential to form stable hydrogen bonds and electrostatic contacts within a protein's binding pocket.
Analytical Characterization and Methodological Advancements
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification of 4-Hydroxy-2-methoxyphenylacetic acid, offering detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers of methoxyphenylacetic acids. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is dictated by the substitution pattern on the aromatic ring.
In the case of this compound, the positions of the hydroxyl and methoxy (B1213986) groups, as well as the acetic acid side chain, create a unique spin system for the aromatic protons. This results in a distinct splitting pattern and chemical shifts compared to its isomers, such as 3-hydroxy-4-methoxyphenylacetic acid (homovanillic acid) or 4-hydroxy-3-methoxyphenylacetic acid (iso-homovanillic acid). For instance, the protons on the aromatic ring of 4-methoxyphenylacetic acid appear as a characteristic AA'BB' system, while the protons of 2-methoxyphenylacetic acid exhibit a more complex multiplet pattern due to their different chemical environments. nih.gov The introduction of a hydroxyl group further influences the chemical shifts of adjacent protons and carbons, allowing for unambiguous isomer assignment.
Table 1: Representative ¹H NMR and ¹³C NMR Data for Methoxyphenylacetic Acid Isomers
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 4-Methoxyphenylacetic acid | ¹H NMR | 3.61 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 6.87 (d, 2H, Ar-H), 7.21 (d, 2H, Ar-H) |
| ¹³C NMR | 40.5 (CH₂), 55.2 (OCH₃), 114.0 (Ar-CH), 126.5 (Ar-C), 130.3 (Ar-CH), 158.8 (Ar-C-O), 178.5 (C=O) chemicalbook.com | |
| 2-Methoxyphenylacetic acid | ¹H NMR | 3.68 (s, 2H, CH₂), 3.86 (s, 3H, OCH₃), 6.88-6.97 (m, 2H, Ar-H), 7.22-7.30 (m, 2H, Ar-H) |
| ¹³C NMR | 35.8 (CH₂), 55.4 (OCH₃), 110.7 (Ar-CH), 120.8 (Ar-CH), 123.4 (Ar-C), 128.8 (Ar-CH), 131.5 (Ar-CH), 157.6 (Ar-C-O), 177.3 (C=O) nih.gov |
Note: Data presented is for parent methoxyphenylacetic acid isomers and serves to illustrate the principle of isomer differentiation by NMR. The presence of a hydroxyl group in this compound would further alter these chemical shifts.
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In this compound, characteristic absorption bands would be observed for the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, the methoxy (-OCH₃) group, and the aromatic ring. The O-H stretch of the hydroxyl and carboxylic acid groups would appear as a broad band, typically in the region of 3500-2500 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700 cm⁻¹. The C-O stretching vibrations of the ether and the carboxylic acid, as well as the aromatic C=C stretching, would also be present in the fingerprint region.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (-COOH), providing structural clues that help in its identification. The fragmentation pattern of methoxyphenylacetic acid ethyl ester, a derivative, shows a prominent base peak that can be indicative of the core structure. nist.gov
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of its isomers, 4-methoxyphenylacetic acid and 2-methoxyphenylacetic acid, reveals key structural features.
For 4-methoxyphenylacetic acid, the crystal structure is monoclinic, and the molecules form dimers through O-H···O hydrogen bonds between the carboxylic acid groups. ajchem-b.com Similarly, the crystal structure of 2-methoxyphenylacetic acid is orthorhombic. researchgate.net These studies show that the acetamido group in a related structure is twisted out of the plane of the phenyl ring. nih.gov In this compound, the presence of the hydroxyl group would introduce additional possibilities for hydrogen bonding, potentially leading to more complex supramolecular assemblies. The methoxy group is typically observed to be nearly coplanar with the benzene (B151609) ring to which it is attached. researchgate.net Such analyses are crucial for understanding the molecule's conformation and how it packs in a crystal lattice.
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for the separation of this compound from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is a common mode for separating such polar compounds.
A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govsielc.com The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid and phenolic hydroxyl groups, thereby influencing retention time. hplc.eu For instance, a method developed for the separation of urinary 4-hydroxyphenylacetic acid utilized a standardized commercial HPLC system. sciencerepository.org Detection is often achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. A method for monitoring the synthesis of 4-methoxyphenylacetic acid used a Hypersil C18 column with a mobile phase of acetonitrile and potassium dihydrogen orthophosphate buffer at pH 3.0, with detection at 280 nm. nih.gov
Table 2: Illustrative HPLC Method Parameters for Phenylacetic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate, acetate, or formic acid) nih.govsielc.comhplc.eu |
| Detection | UV-Vis at a specific wavelength (e.g., 280 nm) nih.gov |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds in complex biological samples. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting the polar hydroxyl and carboxyl groups into less polar silyl (B83357) ethers/esters using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). frontiersin.org
In metabolite profiling studies, GC-MS can identify and semi-quantify a wide range of small molecules, including organic acids. illinois.edunih.gov The sample, after derivatization, is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.govresearchgate.net This technique is particularly useful for analyzing metabolites in biological fluids like urine and plasma. nih.govnih.gov
Table 3: General Workflow for GC-MS based Metabolite Profiling
| Step | Description |
|---|---|
| 1. Sample Preparation | Extraction of metabolites from the biological matrix. frontiersin.org |
| 2. Derivatization | Chemical modification (e.g., silylation) to increase volatility. frontiersin.org |
| 3. GC Separation | Separation of derivatized metabolites on a capillary column (e.g., DB-5MS). nih.gov |
| 4. MS Detection | Ionization (typically Electron Ionization) and mass analysis to generate mass spectra. |
| 5. Data Analysis | Identification of compounds by comparing mass spectra to libraries (e.g., NIST) and quantification. frontiersin.org |
Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Detection
The quantitative and qualitative analysis of this compound, particularly at trace levels in complex matrices, necessitates highly sensitive and selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a premier method for this purpose, offering significant advantages in sensitivity and specificity over conventional detection methods like UV-Vis or fluorometric detection. ucdavis.edumdpi.com The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide structural information and precise quantification makes it an indispensable tool. ucdavis.edu
The separation of phenolic compounds like this compound is most commonly achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). mdpi.com These systems typically employ a C18 stationary phase, which provides effective separation for moderately polar compounds. mdpi.comresearchgate.net The mobile phase generally consists of a mixture of acidified water (often with 0.05–0.5% formic or acetic acid) and an organic modifier such as acetonitrile or methanol. mdpi.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the nonpolar stationary phase.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for phenolic acids, as it is a soft ionization method that typically keeps the parent molecule intact. ucdavis.edu Depending on the pH of the mobile phase and the pKa of the analyte, ESI can be operated in either positive or negative ion mode. For carboxylic acids like this compound, negative ion mode is often preferred as it facilitates the detection of the deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is crucial for sensitive detection in complex samples. This is typically achieved using a triple quadrupole mass spectrometer, which allows for the selection of a specific precursor ion (e.g., the [M-H]⁻ of this compound) in the first quadrupole. This precursor ion is then fragmented in the second quadrupole (collision cell), and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix interference, leading to very low limits of quantitation (LLOQs), often in the low μmol/L range or below. nih.govnih.gov
The table below summarizes typical parameters used in an LC-MS/MS method for the analysis of phenolic acids similar to this compound. mdpi.comnih.govnih.gov
| Parameter | Typical Condition/Setting |
|---|---|
| Chromatography System | UHPLC or HPLC |
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 100 mm length, <2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution Mode | Gradient Elution |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative (-) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ |
| Product Ions (Q3) | Specific fragments of the parent compound |
Computational and Predictive Analytical Models
Molecular Mechanics Calculations for Retention Prediction
Computational chemistry offers powerful tools for predicting the chromatographic behavior of molecules, thereby reducing the need for extensive experimental method development. Molecular mechanics (MM) calculations represent an ab initio approach to simulating the interactions that govern chromatographic retention. tandfonline.com This method can quantitatively estimate molecular interactions between an analyte, such as this compound, and a model stationary phase. tandfonline.com
In the context of reversed-phase liquid chromatography (RPLC), MM calculations can be used to determine the energy of interaction between the solute and a representation of the C18 stationary phase. The fundamental principle is that a stronger interaction (i.e., a more negative interaction energy) will result in a longer retention time. tandfonline.com Programs like CAChe™ can be used to perform these calculations, analyzing the molecular interactions between a model phase and the analyte in both its molecular and ionized forms. tandfonline.com The calculated energy values have been shown to correlate well with experimentally measured retention factors (log k). tandfonline.com This approach allows for the prediction of retention without prior experimental data, serving as a true ab initio simulation. tandfonline.com
Application of Quantitative Structure-Retention Relationships (QSRR)
Quantitative Structure-Retention Relationships (QSRR) are predictive models that correlate the physicochemical properties of a molecule with its chromatographic retention time. nih.gov Unlike purely ab initio methods, QSRR models are built upon experimental data from a set of known compounds to predict the behavior of new or unknown analytes. nih.govresearchgate.net These models are highly effective for predicting retention times, understanding separation mechanisms, and optimizing chromatographic separations for a class of compounds like phenolic acids. nih.govresearchgate.net
The development of a QSRR model involves several key steps. First, the three-dimensional structures of the molecules in a dataset are optimized. Then, a large number of molecular descriptors are calculated using software such as DRAGON or MOPAC. nih.govresearchgate.net These descriptors quantify various constitutional, topological, geometric, and electronic properties of the molecules. Finally, statistical methods like Step-wise Multiple Linear Regression (SMLR) or Artificial Neural Networks (ANN) are used to select the most relevant descriptors and build a mathematical model that links them to the retention time. nih.govresearchgate.net
For phenolic compounds, descriptors related to van der Waals volume, electronegativity, mass, and polarizability have been found to have significant effects on retention times in RPLC. nih.govresearchgate.net Successful QSRR models have demonstrated remarkable robustness and predictive performance, enabling the accurate prediction of retention times for various phenolic compounds. nih.gov
The table below lists examples of molecular descriptor classes used in QSRR modeling for phenolic compounds. nih.gov
| Descriptor Class | Description | Example Descriptor |
|---|---|---|
| Constitutional | Based on molecular formula (e.g., molecular weight, atom counts). | Molecular Weight (MW) |
| Topological | Describes atomic connectivity in the molecule. | Wiener Index |
| Geometrical | Describes the 3D size and shape of the molecule. | Gravitational Index (GATS) |
| Quantum-Chemical | Derived from quantum mechanics calculations (e.g., energies, charges). | Dipole Moment (DM) |
| 3D-MoRSE | Based on 3D Molecule Representation of Structures based on Electron diffraction. | Mor32e |
Ecological and Environmental Research Perspectives
Role in Plant Physiology and Growth Regulation
While direct research on the specific roles of 4-Hydroxy-2-methoxyphenylacetic acid in plant physiology is limited, the activities of structurally similar phenolic compounds suggest its potential as a plant growth regulator. Phenolic compounds are a diverse group of secondary metabolites in plants that are known to play significant roles in various physiological processes, including acting as allelochemicals that influence the growth of neighboring plants.
Evidence from related compounds strongly indicates that this compound likely exhibits inhibitory effects on plant germination and development. For instance, the closely related compound, 4-Methoxyphenylacetic acid, has been identified as a plant growth retardant and has been shown to inhibit the germination of cress and lettuce seeds. hmdb.canih.gov This suggests a potential allelopathic role for compounds with this core structure.
Furthermore, other isomers such as m-hydroxy and m-methoxyphenylacetic acids, have been isolated as phytotoxins from the plant pathogenic fungus Rhizoctonia solani. acs.orgnih.gov These phytotoxins are known to cause adverse effects on plants, including wilting of seedlings. nih.gov The general mechanism by which phenolic allelochemicals impact plant growth involves interference with essential physiological processes. These can include altering cell membrane permeability, affecting cell division and differentiation, inhibiting respiration and protein synthesis, and disrupting hormone synthesis and balance. researchgate.netnih.gov For example, some phenolic compounds can increase the activity of indole (B1671886) acetic acid (IAA) oxidase, an enzyme that degrades the primary plant growth hormone auxin, thereby stunting growth. researchgate.net
Given these findings, it is plausible that this compound could act as an allelochemical, negatively impacting the germination and subsequent development of susceptible plant species.
Table 1: Research Findings on the Influence of Related Phenylacetic Acid Derivatives on Plant Germination and Development
| Compound | Observed Effect | Target Species/System | Reference |
|---|---|---|---|
| 4-Methoxyphenylacetic acid | Inhibition of germination, plant growth retardant | Cress and lettuce | hmdb.canih.gov |
| m-Hydroxyphenylacetic acid | Phytotoxin, causes wilting of seedlings | General phytotoxicity | acs.orgnih.gov |
| m-Methoxyphenylacetic acid | Phytotoxin, causes wilting of seedlings | General phytotoxicity | acs.orgnih.gov |
| Phenolic Compounds (general) | Affect cell membrane permeability, cell division, respiration, protein synthesis, hormone balance | General mechanism in plants | researchgate.netnih.gov |
Environmental Fate and Bioremediation Potential
The bioremediation of soil and water contaminated with phenolic compounds is an area of active research, with a focus on microbial degradation. Several microorganisms have been shown to effectively break down phenylacetic acid derivatives. For instance, the bacterium Acinetobacter and two strains of Pseudomonas putida can degrade 4-hydroxyphenylacetic acid. nih.gov The degradation pathway involves the conversion of 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid) into carbon dioxide, pyruvate, and succinate (B1194679) through a series of enzymatic steps, including ring-fission by a 2,3-dioxygenase. nih.gov Similarly, the yeast Trichosporon cutaneum is capable of degrading 4-hydroxyphenylacetic acid to acetoacetic and malic acids. nih.gov
These findings suggest that bioremediation strategies employing specific microbial strains could be a viable approach for the removal of this compound from contaminated environments. The methoxy (B1213986) and hydroxy groups on the phenyl ring would influence the specific enzymatic pathways involved in its degradation.
Table 2: Research Findings on the Environmental Fate and Bioremediation of Related Phenylacetic Acid Derivatives
| Compound/Process | Key Findings | Microorganism(s) Involved | Reference |
|---|---|---|---|
| 4-Methoxyphenylacetic acid | Data on persistence and degradability are not available. | Not specified | chemos.de |
| 4-Hydroxyphenylacetic acid Degradation | Conversion to CO2, pyruvate, and succinate via homoprotocatechuic acid pathway. | Acinetobacter sp., Pseudomonas putida | nih.gov |
| 4-Hydroxyphenylacetic acid Degradation | Degradation to acetoacetic and malic acids. | Trichosporon cutaneum | nih.gov |
Future Directions and Emerging Research Avenues for Substituted Phenylacetic Acids
Exploration of Undiscovered Biological Activities
While some biological activities of substituted phenylacetic acids have been documented, the full therapeutic potential of many of these compounds, including 4-Hydroxy-2-methoxyphenylacetic acid, remains largely uncharted. Future research will likely focus on a systematic exploration of their pharmacological effects. The structural features of this compound, particularly the hydroxyl and methoxy (B1213986) groups on the phenyl ring, suggest a potential for a range of biological interactions.
Initial research on related phenolic compounds indicates that antioxidant and anti-inflammatory properties are promising areas of investigation. ontosight.ai The ability of the phenolic hydroxyl group to scavenge free radicals is a key determinant of antioxidant activity. Furthermore, studies on structurally similar compounds have suggested potential antimicrobial and even anticancer effects, opening up exciting avenues for future screening and mechanistic studies. ontosight.ai The herbicidal and antimicrobial research fields have also shown interest in the structural motifs present in this compound.
A crucial aspect of this exploration will be the elucidation of the structure-activity relationships among different isomers of methoxy-hydroxyphenylacetic acids. Understanding how the relative positions of the hydroxyl and methoxy groups on the phenyl ring influence biological activity will be paramount in designing new derivatives with enhanced efficacy and selectivity. High-throughput screening assays, coupled with computational modeling, will be instrumental in identifying novel biological targets and pathways modulated by these compounds.
Advancements in Asymmetric and Green Synthetic Methodologies
The synthesis of substituted phenylacetic acids is a well-established area of organic chemistry. However, growing environmental concerns and the demand for enantiomerically pure compounds for pharmacological studies are driving the development of more sustainable and efficient synthetic routes.
Green Synthetic Approaches:
The principles of green chemistry are increasingly being applied to the synthesis of phenylacetic acid derivatives. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. For instance, methodologies employing graphite (B72142) and methanesulfonic acid as recyclable catalysts represent a significant step towards greener synthesis. Other promising approaches include:
Phase-transfer catalysis: This method can enhance reaction rates and yields while minimizing the use of organic solvents.
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve energy efficiency.
Biocatalysis: The use of enzymes, such as lipases and oxidoreductases, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Enzymatic methods can be particularly useful for regioselective modifications of the phenyl ring.
| Green Synthesis Method | Key Advantages |
| Graphite and Methanesulfonic Acid | Recyclable catalysts, reduced waste |
| Phase-Transfer Catalysis | Reduced use of organic solvents, improved reaction rates |
| Microwave-Assisted Synthesis | Faster reaction times, energy efficient |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |
Asymmetric Synthesis:
Many biologically active molecules are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure substituted phenylacetic acids is a critical area of research. While specific asymmetric syntheses for this compound are not yet widely reported, techniques applied to similar structures offer a promising starting point. The use of chiral catalysts, enzymes (such as those found in baker's yeast), and chiral auxiliaries are all viable strategies for achieving high enantioselectivity.
Development of Novel Analytical Platforms for Complex Matrices
The ability to accurately and sensitively detect and quantify substituted phenylacetic acids in complex biological and environmental matrices is essential for a wide range of studies, from pharmacokinetic and metabolic profiling to environmental monitoring. Current analytical methods primarily rely on chromatographic techniques, but there is a continuous drive to develop more rapid, sensitive, and high-throughput platforms.
Current and Emerging Analytical Techniques:
High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is the cornerstone for the analysis of phenylacetic acid derivatives. Reversed-phase HPLC with C18 columns is a common approach for separating these compounds. For enhanced sensitivity and selectivity, particularly in complex matrices like plasma and urine, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.
Future advancements in this area are likely to focus on:
Miniaturization and High-Throughput Analysis: The development of microfluidic devices and chip-based analytical systems can significantly reduce sample and solvent consumption while increasing sample throughput.
Advanced Sample Preparation Techniques: Innovations in solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can improve the recovery and purity of analytes from complex samples.
Novel Detection Methods: Exploring alternative detection methods, such as electrochemical detection and fluorescence derivatization, can offer improved sensitivity and selectivity for specific applications.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: This technique holds potential for the rapid analysis of samples with minimal preparation, particularly in the context of tissue imaging and high-throughput screening.
| Analytical Technique | Application in Phenylacetic Acid Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-sensitivity and high-selectivity analysis in complex matrices |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives |
| Capillary Electrophoresis (CE) | High-resolution separation |
Interdisciplinary Research Integrating Omics Data
The advent of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized the study of biological systems. Integrating these large-scale datasets offers a powerful approach to understanding the roles of substituted phenylacetic acids in health and disease.
Metabolomics:
Metabolomics, the comprehensive analysis of small molecules in a biological system, is particularly well-suited for studying the metabolism and biological effects of substituted phenylacetic acids. By analyzing the changes in the metabolome following exposure to a compound like this compound, researchers can identify metabolic pathways that are perturbed. This can provide valuable insights into the compound's mechanism of action and potential biomarkers of its effects. For instance, metabolomic studies have been instrumental in identifying and quantifying various phenylacetic acid derivatives in biological fluids.
Proteomics:
Proteomics, the large-scale study of proteins, can be used to identify the protein targets of substituted phenylacetic acids. Techniques such as affinity chromatography coupled with mass spectrometry can be employed to isolate and identify proteins that bind to these compounds. This information is crucial for understanding the molecular basis of their biological activities.
The integration of metabolomic and proteomic data, along with genomic and transcriptomic information, will provide a holistic view of the biological systems affected by substituted phenylacetic acids. This systems-level understanding will be essential for the rational design of new therapeutic agents and for elucidating the complex roles of these compounds in various physiological and pathological processes.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 4-Hydroxy-2-methoxyphenylacetic acid to ensure chemical stability?
- Methodological Answer : Store in airtight, light-resistant containers at ambient or cool temperatures (≤25°C) to avoid degradation. Avoid moisture, heat, and incompatible materials (e.g., strong acids/alkalis, oxidizing agents) . Use nitrile gloves and local exhaust ventilation during handling to minimize exposure. Confirm compatibility with solvents like DMSO, which is commonly used for dissolution (10 mM in DMSO is stable) .
Q. Which analytical techniques are appropriate for characterizing purity and structural integrity?
- Methodological Answer : Use HPLC for purity assessment (≥98% threshold), NMR for structural confirmation (e.g., verifying methoxy and hydroxyl groups), and mass spectrometry (MS) for molecular weight validation. Cross-reference with spectral libraries (e.g., ChemSpider, PubChem) to resolve ambiguities .
Q. What first-aid measures should be prioritized in case of accidental exposure?
- Methodological Answer :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin/Eye Contact : Rinse with water for ≥15 minutes; remove contaminated clothing .
- Ingestion : Do not induce vomiting; seek immediate medical attention .
Advanced Research Questions
Q. How can researchers address the lack of toxicological data for in vivo studies?
- Methodological Answer :
- Conduct tiered toxicity assessments: Start with in vitro assays (e.g., cytotoxicity in HepG2 cells), followed by acute toxicity studies in model organisms (e.g., zebrafish or rodents) at escalating doses.
- Use structural analogs (e.g., homovanillic acid, 4-hydroxyphenylacetic acid) as reference compounds, noting differences in methoxy positioning .
- Monitor metabolites via LC-MS to identify potential toxic intermediates .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Variable Control : Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid artifacts) and pH conditions (neutral buffers preferred due to instability in acidic/alkaline media) .
- Assay Cross-Validation : Compare results across multiple assays (e.g., DPPH radical scavenging, ORAC, and cell-based ROS detection) .
- Purity Verification : Re-test compounds after repurification to exclude degradation products .
Q. How does the compound’s stability under varying pH conditions impact enzymatic interaction studies?
- Methodological Answer :
- Pre-screen stability in buffers (pH 5–8) using UV-Vis or HPLC to detect decomposition.
- Avoid prolonged incubation in acidic conditions (e.g., gastric fluid simulations) due to ester bond hydrolysis risk .
- Use real-time monitoring (e.g., stopped-flow spectroscopy) to track enzyme-kinetic interference from degradation byproducts.
Q. What synthetic routes are feasible for producing derivatives with enhanced bioavailability?
- Methodological Answer :
- Esterification : Protect the hydroxyl group with acetyl or benzyl groups to improve membrane permeability .
- Salt Formation : React with sodium or potassium hydroxide to enhance aqueous solubility for intravenous studies .
- Enzymatic Modification : Use lipases or esterases for regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
